4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system that includes a thiophene ring and a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is microtubules . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound interacts with microtubules and acts as a microtubule-targeting agent . It binds to the colchicine site of tubulin, a protein that makes up microtubules, and inhibits its polymerization . This leads to the depolymerization of microtubules, disrupting the cell’s cytoskeleton and affecting various cellular processes .
Biochemical Pathways
The compound’s interaction with microtubules affects several biochemical pathways. It disrupts the normal function of microtubules, which are involved in cell division, intracellular transport, and the maintenance of cell shape . By inhibiting microtubule function, the compound can halt cell division and induce cell death .
Pharmacokinetics
It is known that the compound exhibits potent antiproliferative effects, with ic50 values less than 40 nm in certain cell lines . This suggests that the compound has good bioavailability and can effectively reach its target within cells .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of cell death . In particular, the compound has been shown to be effective against cancer cells, demonstrating significant antitumor effects in a murine MDA-MB-435 xenograft model .
Biochemical Analysis
Biochemical Properties
It is known that this compound has the potential to inhibit RORγt transcriptional activity
Cellular Effects
It has been demonstrated that this compound can repress the development of Th17 cells
Molecular Mechanism
It is known that this compound can inhibit RORγt transcriptional activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the Gewald reaction, which is a multi-component reaction used to construct thiophene derivatives. The process begins with the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by nucleophilic substitution reactions to introduce the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction and subsequent steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines.
Scientific Research Applications
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the chloro and ethyl substituents.
Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate: This derivative includes an additional carboxylate group, which can influence its chemical properties and biological activity.
Uniqueness
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the chloro group allows for further functionalization through substitution reactions, while the ethyl group can influence the compound’s lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
4-chloro-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c1-2-9-14-11(13)10-7-5-3-4-6-8(7)16-12(10)15-9/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIDAKPWUCMMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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